molecular formula C7H13Cl3OSi B12591742 Trichloro[(hept-1-en-1-yl)oxy]silane CAS No. 422321-05-9

Trichloro[(hept-1-en-1-yl)oxy]silane

Cat. No.: B12591742
CAS No.: 422321-05-9
M. Wt: 247.6 g/mol
InChI Key: TWZVTPJYNTZHTO-UHFFFAOYSA-N
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Description

Trichloro[(hept-1-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C7H13Cl3OSi. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity and is often used as an intermediate in the production of other silicon-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro[(hept-1-en-1-yl)oxy]silane can be synthesized through the reaction of hept-1-en-1-ol with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hept-1-en-1-ol with trichlorosilane in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Trichloro[(hept-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trichloro[(hept-1-en-1-yl)oxy]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .

Industry: The compound is used in the production of silicone-based adhesives, sealants, and coatings. It is also utilized in the fabrication of electronic components and as a coupling agent in polymer chemistry .

Mechanism of Action

The mechanism of action of trichloro[(hept-1-en-1-yl)oxy]silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichlorosilane group, which can undergo hydrolysis and substitution reactions. These reactions enable the compound to form strong bonds with other molecules, making it useful in various applications .

Comparison with Similar Compounds

Uniqueness: Trichloro[(hept-1-en-1-yl)oxy]silane is unique due to its specific structure, which combines the reactivity of trichlorosilane with the functional group of hept-1-en-1-ol. This combination allows for versatile applications in both organic synthesis and material science .

Properties

CAS No.

422321-05-9

Molecular Formula

C7H13Cl3OSi

Molecular Weight

247.6 g/mol

IUPAC Name

trichloro(hept-1-enoxy)silane

InChI

InChI=1S/C7H13Cl3OSi/c1-2-3-4-5-6-7-11-12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

TWZVTPJYNTZHTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CO[Si](Cl)(Cl)Cl

Origin of Product

United States

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